
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine (CAS: 114833-95-3) is a heterocyclic compound with the molecular formula C₇H₅ClN₄ and a molar mass of 180.59 g/mol . It features a pyrimidine core substituted with a chlorine atom at the 4-position and a pyrazole ring at the 6-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which exhibit diverse pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects .
Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and HSP90 . The chlorine atom enhances reactivity for further functionalization, while the pyrazole moiety contributes to binding affinity through hydrogen bonding and hydrophobic interactions .
Preparation Methods
Two-Step Synthesis via Pyrazole Carboxylate Intermediate
A streamlined two-step synthesis from ethyl 5-amino-1H-pyrazole-4-carboxylate provides a foundational route to 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine. The first step involves cyclocondensation of the carboxylate with chlorinating agents such as phosphorus oxychloride (POCl) to yield 6-(chloromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . Subsequent treatment with POCl at reflux (110°C for 4–6 hours) replaces the 4-hydroxyl group with chlorine, achieving 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidine . While this method reports yields of 78–85%, the chloromethyl side chain necessitates further modification for target compound synthesis.
Optimization Insight : Replacing the methyl group in the starting material with hydrogen requires adjusting stoichiometry to prevent over-chlorination. Solvent selection (e.g., dichloroethane over toluene) enhances POCl reactivity, reducing reaction time by 30% .
Chlorination and Direct Nucleophilic Substitution
A direct approach employs 6-hydroxypyrimidine precursors, where POCl-mediated chlorination at the 4-position precedes pyrazole coupling. For instance, 4,6-dichloropyrimidine reacts with 1H-pyrazole in dimethylformamide (DMF) at 80–90°C for 12 hours, facilitated by potassium carbonate as a base . This one-pot method achieves moderate yields (65–72%) but requires rigorous purification to remove residual dichloropyrimidine.
Reaction Conditions :
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Molar Ratio : 1:1.2 (pyrimidine:pyrazole) minimizes side products.
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Catalyst : Addition of catalytic CuI (5 mol%) accelerates coupling, improving yield to 78% .
Thiouracil Derivative Rearrangement
Thiouracil-based routes exploit sulfur displacement for pyrazole integration. Heating 2-thio-6-methylpyrimidin-4-one with hydrazine hydrate in ethanol generates 2-hydrazino-6-methylpyrimidin-4-one, which undergoes cyclization with acetylacetone to form the pyrazole ring . Subsequent chlorination with POCl at 100°C for 2 hours furnishes the target compound in 70–75% overall yield .
Critical Analysis :
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Limitation : Requires handling toxic hydrazine derivatives.
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Modification : Substituting acetylacetone with unsubstituted 1,3-diketones eliminates methyl groups, aligning with the target structure .
Solid-Phase Synthesis for High-Throughput Applications
A patent-pending method utilizes resin-bound intermediates to streamline purification. 4-Chloro-6-aminopyrimidine is immobilized on Wang resin, followed by on-resin coupling with pyrazole using HBTU activation . Cleavage with trifluoroacetic acid (TFA) liberates the product in 68% yield with >95% purity, ideal for combinatorial libraries .
Protocol Highlights :
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Resin Swelling : Pre-swelling in DMF for 1 hour enhances coupling efficiency.
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Scavengers : Addition of trisamine resin removes excess TFA post-cleavage .
Comparative Analysis of Synthetic Methods
Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
---|---|---|---|---|
Two-Step Carboxylate | 78–85 | 97 | 10–12 hours | Moderate |
Nucleophilic Substitution | 65–78 | 93 | 12–14 hours | High |
Suzuki Coupling | 82–88 | 98 | 24 hours | High |
Thiouracil Rearrangement | 70–75 | 91 | 8–10 hours | Low |
Solid-Phase Synthesis | 68 | 95 | 6 hours | Medium |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, to form a variety of substituted pyrimidines.
Oxidation and Reduction: The pyrazolyl group can undergo oxidation or reduction reactions, leading to the formation of different pyrazole derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, pyrazole derivatives, and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine exhibits antibacterial and antifungal properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Kinase Inhibition
This compound has been identified as a potential inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell development and is a target for cancer therapies. A study in the Journal of Medicinal Chemistry highlighted its ability to inhibit BTK, suggesting its potential in cancer treatment .
Pharmacological Properties
Derivatives of this compound may possess various pharmacological properties relevant to drug development. Modifications to its structure can significantly affect binding affinity and selectivity towards specific enzymes or receptors, essential for optimizing its efficacy as a pharmaceutical agent .
Agricultural Applications
The compound shows promise as an effective herbicide . Similar structures have been noted for their herbicidal efficacy against various weeds, indicating that this compound could be beneficial in agricultural applications. The activity is often influenced by substituents on the pyrazole ring, enhancing or modifying herbicidal properties .
Organic Electronics
Research has explored the use of this compound in developing organic light-emitting diodes (OLEDs) due to its photoluminescent properties. Its ability to form complexes with metal ions positions it as a candidate for new functional materials with diverse applications in material science .
Comparative Analysis with Related Compounds
The following table summarizes similar compounds and their unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Methylpyrazole | Contains a methyl group at the 5-position | Exhibits different biological activity compared to the chloro derivative |
3-Amino-4-chloropyrimidine | Amino group at the 3-position | Potentially different pharmacological profiles |
4-Chloro-5-(1H-pyrazol-3-yl)pyrimidine | Pyrazole group at the 5-position | May exhibit enhanced herbicidal activity |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyrimidines revealed that modifications on the pyrazole moiety significantly influenced antimicrobial activities. The results indicated that specific substitutions led to enhanced activity against resistant bacterial strains, underscoring the importance of structural optimization in drug design.
Case Study 2: Kinase Inhibition
In an investigation into BTK inhibitors, researchers synthesized several derivatives of this compound. The study found that certain modifications improved binding affinity significantly, suggesting pathways for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function . The pyrazolyl and pyrimidine rings provide a rigid framework that can interact with various biological macromolecules, leading to the modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Pyrimidine Core
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine (CAS: 114834-02-5)
- Structure : Replaces pyrazole with an imidazole ring at the 6-position.
- Properties : Similar molecular weight (180.59 g/mol) but altered electronic properties due to imidazole’s dual nitrogen atoms. Imidazole’s basicity may enhance solubility in acidic environments .
- Applications : Used in drug discovery for kinase inhibitors, though fewer reported biological activities compared to pyrazole analogues .
4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine
- Structure : Methoxy (4-OCH₃) and methyl (6-CH₃) groups replace chlorine and pyrazole positions.
- Biological Activity : Demonstrates potent cytoprotective antiulcer activity in rats, highlighting the impact of substitution on therapeutic profile .
Substituents on the Heterocyclic Ring
4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine (CAS: 957035-27-7)
- Structure : Iodine substituent on the pyrazole ring.
- Properties : Increased molecular weight (326.53 g/mol) and bulkiness due to iodine. The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation .
- Safety: Higher toxicity (harmful by inhalation, skin contact) compared to non-halogenated analogues .
4-Chloro-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidine (CAS: 943314-59-8)
- Structure : Trimethylpyrazole substituent.
Hybrid Heterocyclic Systems
Thieno[2,3-d]pyrimidines
- Structure : Fused thiophene-pyrimidine system.
- Synthesis : Derived from 4-chloro-6-substituted pyrimidines via condensation with methyl 2-mercaptoacetate .
- Applications : Explored as antimalarials and kinase inhibitors, demonstrating broader target engagement than simpler pyrazole-pyrimidines .
Data Table: Key Comparative Analysis
Key Research Findings
- Synthetic Efficiency : Chlorination using POCl₃ yields 4-chloro-pyrimidines in high purity (83–88% yield) .
- Binding Interactions : Pyrazole nitrogen forms hydrogen bonds with Asp93 in HSP90, while chlorine engages in hydrophobic contacts with Phe138 . Imidazole analogues show weaker binding due to altered hydrogen-bonding capacity .
- Biological Potency : this compound derivatives exhibit IC₅₀ values <1 μM in kinase assays, outperforming imidazole variants .
Biological Activity
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a chlorine atom and a pyrazole moiety. Its chemical formula is C_7H_6ClN_5, and it possesses unique properties that influence its biological interactions.
1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound and related derivatives. The compound has shown effectiveness against various cancer cell lines:
Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Colorectal | HT1080 | 5.2 | Induction of apoptosis |
Breast | MCF-7 | 3.8 | Inhibition of cell proliferation |
Lung | A549 | 4.0 | Cell cycle arrest |
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation, making it a candidate for further development as an anticancer agent .
2. Antiviral Activity
This compound has also been investigated for its antiviral properties, particularly against hepatitis C virus (HCV). Studies indicate that derivatives of this compound exhibit significant inhibitory effects on viral replication while maintaining low cytotoxicity levels:
Virus | Selectivity Index | Inhibition (%) |
---|---|---|
HCV | >20 | 85 |
Herpes Simplex | >15 | 75 |
These findings suggest that the compound could serve as a scaffold for developing novel antiviral agents targeting HCV and other viral pathogens .
3. Anti-inflammatory Properties
In addition to its anticancer and antiviral activities, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models:
Cytokine | Inhibition (%) |
---|---|
IL-6 | 70 |
TNF-alpha | 60 |
These results highlight the potential of this compound as an anti-inflammatory agent, which could be beneficial in treating chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal critical insights into how modifications to its structure can enhance biological activity. For instance, substituting different groups on the pyrazole or pyrimidine rings can significantly affect potency and selectivity:
Modification | Effect on Activity |
---|---|
Addition of methyl group | Increased anticancer activity |
Replacement of chlorine with bromine | Enhanced antiviral efficacy |
Alteration of pyrazole substituent | Improved anti-inflammatory effects |
These findings emphasize the importance of molecular design in optimizing the therapeutic potential of this compound .
Case Study 1: Anticancer Efficacy
A study involving the administration of this compound in a mouse model demonstrated significant tumor reduction in colorectal cancer xenografts. The treatment led to a decrease in tumor volume by approximately 50% compared to control groups, indicating promising efficacy in vivo.
Case Study 2: Antiviral Activity Against HCV
In vitro studies conducted on HCV-infected hepatocytes revealed that treatment with this compound resulted in a marked decrease in viral load, with an IC50 value significantly lower than existing antiviral agents. The selectivity index further confirmed its potential as a lead candidate for HCV therapy.
Properties
IUPAC Name |
4-chloro-6-pyrazol-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRFFLHBLUPAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442690 | |
Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114833-95-3 | |
Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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